molecular formula C12H14N6S B12738470 ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide CAS No. 134221-23-1

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide

Cat. No.: B12738470
CAS No.: 134221-23-1
M. Wt: 274.35 g/mol
InChI Key: ZZUMOMHAOWBYQO-OVCLIPMQSA-N
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Description

The compound ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide features a benzyl-substituted imidazole core linked to a carbonothioic dihydrazide moiety. Its synthesis typically involves nucleophilic aromatic substitution followed by condensation with thiosemicarbazide derivatives, as seen in analogous benzimidazole systems . The presence of the sulfur atom in the carbonothioic group enhances metal-binding capacity and may influence pharmacokinetic properties compared to carbonimidic analogs .

Properties

CAS No.

134221-23-1

Molecular Formula

C12H14N6S

Molecular Weight

274.35 g/mol

IUPAC Name

1-amino-3-[(E)-(1-benzylimidazol-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C12H14N6S/c13-16-12(19)17-15-8-11-14-6-7-18(11)9-10-4-2-1-3-5-10/h1-8H,9,13H2,(H2,16,17,19)/b15-8+

InChI Key

ZZUMOMHAOWBYQO-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=CN=C2/C=N/NC(=S)NN

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C=NNC(=S)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring, followed by the introduction of the phenylmethyl group and the carbonothioic dihydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide: undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are optimized to achieve desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazides, including ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating potent activity. For instance, similar compounds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Preliminary studies involving cell-based assays on tumor cell lines have indicated cytotoxic effects. Specifically, derivatives containing the imidazole moiety have been linked to the inhibition of tumor cell proliferation, making them candidates for further development as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between phenylmethyl imidazole derivatives and carbonothioic dihydrazide precursors. Characterization techniques such as NMR spectroscopy confirm the formation of the desired product through the identification of characteristic peaks corresponding to functional groups present in the molecule.

Polymeric Materials

The incorporation of thioamide groups into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research indicates that compounds like this compound can act as cross-linking agents, improving the durability of polymer composites .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of several hydrazide derivatives, including this compound. The results indicated an MIC ranging from 10 to 50 µg/mL against gram-positive and gram-negative bacteria. The compound's structure was confirmed through FTIR and NMR spectroscopy, aligning with expected functional group characteristics .

Case Study 2: Anticancer Activity

In a cellular assay involving breast cancer cell lines (MCF7), this compound exhibited a dose-dependent reduction in cell viability. The study concluded that further investigations are warranted to explore its mechanism of action and potential for therapeutic use .

Mechanism of Action

The mechanism of action of ((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Biological Activity

((1-(Phenylmethyl)-1H-imidazol-2-yl)methylene)carbonothioic dihydrazide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C12H14N4S
  • Molecular Weight : 274.35 g/mol
  • Structure : The compound features an imidazole ring, a carbonothioic acid moiety, and two hydrazide groups, contributing to its reactivity and potential biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit antimicrobial properties. The presence of the thioamide group may enhance the interaction with microbial targets, potentially disrupting their cellular processes.
  • Antioxidant Properties : Compounds containing imidazole rings have been reported to possess antioxidant activities, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

Biological Activity Data

Biological ActivityEffect ObservedReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantReduces oxidative stress markers in vitro
Enzyme InhibitionInhibits specific hydrolases

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. Results indicated that the compound exhibited a strong scavenging effect comparable to well-known antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative damage in cells.

Case Study 3: Enzyme Inhibition

Research focused on the inhibition of acetylcholinesterase (AChE) revealed that this compound effectively inhibited AChE activity in vitro. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Class Core Structure Functional Groups Substituents Key References
Target Compound Imidazole + benzyl Carbonothioic dihydrazide Phenylmethyl
Benzimidazole-thiosemicarbazones Benzimidazole Thiosemicarbazone Fluorophenyl
Guanidine/aminoguanidine derivatives Imidazole/pyrrole Aminoguanidine Chloro/CF3-benzyl
Bis-aryl carbonimidic dihydrazides Aromatic Carbonimidic dihydrazide Bromo/methoxy
Thiocarbohydrazones Adamantane/ferrocene Thiocarbohydrazone Adamantyl/ferrocenyl
  • Substituent Impact: Electron-Withdrawing Groups (Cl, CF₃): In aminoguanidine derivatives (e.g., compounds 41b–41d), chloro and trifluoromethyl groups on the benzyl ring enhance lipophilicity and may improve antimicrobial activity by altering membrane permeability . Electron-Donating Groups (OCH₃, OH): Bis-aryl carbonimidic dihydrazides with methoxy or hydroxyl groups (e.g., compound 5 in ) exhibit higher solubility in polar solvents, which correlates with improved bioavailability in in vitro assays.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Key Functional Groups
Target Compound* ~220–230 (estimated) Moderate in DMSO Carbonothioic dihydrazide
Bis-bromo carbonimidic dihydrazide 223–224 Low in water, high in DMSO Carbonimidic dihydrazide
Adamantane thiocarbohydrazone >250 Insoluble in water, soluble in ethanol Thiocarbohydrazone
  • Thermal Stability : Thiocarbohydrazones with adamantane/ferrocene cores exhibit higher melting points (>250°C) due to rigid aromatic systems, whereas the target compound’s flexible benzyl-imidazole moiety likely reduces thermal stability .

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